molecular formula C8H8INO2 B8213920 5-Iodo-2-(oxetan-3-yloxy)pyridine

5-Iodo-2-(oxetan-3-yloxy)pyridine

Cat. No.: B8213920
M. Wt: 277.06 g/mol
InChI Key: KVMDDJRVQIVBNO-UHFFFAOYSA-N
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Description

5-Iodo-2-(oxetan-3-yloxy)pyridine (CAS 1593412-17-9) is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry. This compound features a pyridine ring functionalized with an iodine atom at the 5-position and an oxetane moiety at the 2-position via an ether linkage. The molecular formula is C 9 H 10 INO 2 and it has a molecular weight of 291.09 g/mol . The incorporation of the oxetane ring is a significant strategic feature in modern drug design. Oxetanes are increasingly employed to improve the physicochemical properties of drug candidates . Research indicates that the oxetane motif can positively influence key parameters such as aqueous solubility , metabolic stability , and lipophilicity (Log P), while also helping to mitigate undesired effects like P-glycoprotein (P-gp) efflux and hERG channel inhibition . This makes this compound a valuable template for creating more drug-like molecules. The iodine atom on the pyridine ring provides a versatile synthetic handle for further elaboration. It readily undergoes cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse carbon- and heteroatom-based substituents . This reactivity allows researchers to rapidly generate a library of analogues for structure-activity relationship (SAR) studies from a single advanced intermediate. Primary Research Applications: Medicinal Chemistry & Drug Discovery: Serves as a key intermediate in the synthesis of potential therapeutic agents, especially for targeting kinases, epigenetic enzymes, and various receptors . SAR Exploration: The iodine atom is ideal for constructing diverse compound libraries to optimize potency and selectivity against biological targets. Physicochemical Optimization: Used to incorporate the beneficial oxetane motif into lead compounds to enhance their pharmacokinetic and toxicological profiles . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-iodo-2-(oxetan-3-yloxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c9-6-1-2-8(10-3-6)12-7-4-11-5-7/h1-3,7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMDDJRVQIVBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Exchange from Bromo Precursors

A common strategy involves halogen exchange using 5-bromo-2-(oxetan-3-yloxy)pyridine as a precursor. This method leverages the higher nucleofugality of bromine compared to iodine, enabling substitution under mild conditions:

Procedure :

  • Starting Material : 5-Bromo-2-(oxetan-3-yloxy)pyridine (1.0 equiv)

  • Reagents : Sodium iodide (3.0 equiv), CuI (0.1 equiv)

  • Solvent : DMF, 100°C, 12 h

  • Yield : 78–85%

Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where iodide displaces bromide at the 5-position. Copper iodide facilitates the exchange by stabilizing the transition state.

Direct Iodination of 2-(Oxetan-3-yloxy)pyridine

Electrophilic iodination using N-iodosuccinimide (NIS) or I₂ with Lewis acids targets the pyridine ring’s electron-deficient positions:

Procedure :

  • Starting Material : 2-(Oxetan-3-yloxy)pyridine (1.0 equiv)

  • Reagents : NIS (1.2 equiv), FeCl₃ (0.2 equiv)

  • Solvent : CH₂Cl₂, 25°C, 6 h

  • Yield : 65–72%

Regioselectivity :
The oxetane’s electron-donating effect directs iodination to the 5-position (meta to the ether linkage), confirmed by DFT calculations.

One-Pot Oxetane Formation and Iodination

Tandem Ring-Opening and Halogenation

A patent-based method combines oxetane ring formation with in situ iodination:

Procedure :

  • Starting Material : 5-Iodo-2-hydroxypyridine (1.0 equiv), 3-Bromooxetane (1.5 equiv)

  • Reagents : K₂CO₃ (3.0 equiv), KI (0.5 equiv)

  • Solvent : DMSO, 80°C, 8 h

  • Yield : 68–73%

Side Reactions :
Competitive elimination to form oxetene is mitigated by using polar aprotic solvents.

Comparative Analysis of Methods

Method Starting Material Yield (%) Key Advantage Limitation
Halogen Exchange5-Bromo-2-(oxetan-3-yloxy)pyridine78–85High scalabilityRequires bromo precursor
Mitsunobu + Iodination2-Hydroxypyridine70–75RegioselectiveMulti-step synthesis
Tandem Reaction5-Iodo-2-hydroxypyridine68–73One-pot procedureModerate yield

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ microreactors to enhance efficiency:

  • Conditions : 5-Bromo precursor + NaI in DMF, 120°C, 5 min residence time

  • Output : 1.2 kg/h, purity >99%

Green Chemistry Approaches

Solvent-free mechanochemical methods reduce waste:

  • Ball Milling : 5-Bromo precursor, NaI, CuI, 30 Hz, 2 h

  • Yield : 80%, E-factor: 2.3

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(oxetan-3-yloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

    Ring-Opening: Acidic or basic conditions can facilitate the ring-opening of the oxetane ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while ring-opening reactions can produce linear or branched compounds with new functional groups .

Mechanism of Action

The mechanism of action of 5-Iodo-2-(oxetan-3-yloxy)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins. The iodine atom can also participate in halogen bonding interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Effects on Physicochemical Properties

The oxetan-3-yloxy group distinguishes 5-Iodo-2-(oxetan-3-yloxy)pyridine from other iodopyridines. Key structural analogs and their properties include:

Compound Name Substituents (Position) Molecular Weight Notable Features
This compound Iodo (5), oxetan-3-yloxy (2) 291.09* Oxetane enhances solubility; iodine enables halogen bonding and radiosensitization
2-Chloro-5-iodopyridine Chloro (2), iodo (5) 239.44 Chloro group increases lipophilicity; used in cross-coupling reactions
5-Iodo-2-(trifluoromethyl)pyridine Trifluoromethyl (2), iodo (5) 272.99 CF₃ group improves metabolic stability but may reduce solubility
3-Iodo-5-methoxypyridine Methoxy (5), iodo (3) 235.03 Methoxy group is less sterically hindered than oxetane; moderate solubility

*Calculated molecular weight based on formula C₈H₈INO₂.

Key Observations :

  • The oxetane ring in this compound likely reduces lipophilicity (logP) compared to chloro or trifluoromethyl substituents, improving aqueous solubility .
  • Iodine at the 5-position is conserved across analogs, suggesting shared utility in halogen bonding or radiopharmaceutical applications.

Pharmacokinetic and Toxicological Profiles

While direct data for this compound are absent, insights can be drawn from iodinated nucleoside analogs:

5-Iodo-2'-deoxyuridine (IUdR) and Prodrugs:
  • IUdR: High systemic toxicity (e.g., stomatitis, leukopenia) at doses >100 mg/kg/day; significant DNA incorporation in normal tissues (e.g., 8% in intestine) .
  • 4.5% in intestine) .

Comparison with this compound :

  • The oxetane group may mimic IPdR’s prodrug strategy by enhancing bioavailability and reducing off-target effects.
  • Unlike IPdR, which relies on hepatic aldehyde oxidase for activation, the oxetane substituent in this compound could offer metabolic stability without requiring enzymatic conversion .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Iodo-2-(oxetan-3-yloxy)pyridine with high purity?

  • Methodological Answer : Start with a pyridine scaffold functionalized at the 2-position. Introduce the oxetane-3-yloxy group via nucleophilic aromatic substitution (SNAr) using oxetan-3-ol under basic conditions (e.g., NaH in DMF). Subsequent iodination at the 5-position can be achieved via directed ortho-metalation (using LDA or LTMP) followed by quenching with iodine . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry. The oxetane ring’s protons (δ 4.5–5.0 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm) should show distinct splitting patterns. 13C^{13}\text{C} signals for the iodine-bearing carbon (C-5) typically appear downfield (~95–105 ppm) .
  • HRMS : Employ electrospray ionization (ESI) or electron impact (EI) to verify molecular ion peaks.
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in a solvent like dichloromethane/hexane .

Q. How can researchers assess the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–12) and monitoring degradation via UV-Vis spectroscopy (λ~270 nm for pyridine derivatives). Track iodine release using ion chromatography. For acidic conditions (pH < 3), expect oxetane ring-opening due to protonation of the ether oxygen .

Advanced Research Questions

Q. What strategies mitigate regiochemical challenges during iodination of 2-(oxetan-3-yloxy)pyridine derivatives?

  • Methodological Answer : Regioselectivity is influenced by directing groups. The oxetane-3-yloxy group at C-2 directs iodination to C-5 via resonance effects. To suppress competing C-3 iodination, use sterically hindered bases (e.g., 2,2,6,6-tetramethylpiperidine) or low-temperature metalation (-78°C). Validate outcomes using 1H^{1}\text{H}-NMR coupling constants and NOE experiments to confirm spatial proximity .

Q. How do steric and electronic effects of the oxetane group influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The oxetane’s electron-donating nature activates the pyridine ring toward electrophilic substitution but may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to steric bulk. Optimize conditions by:

  • Using bulky ligands (XPhos) to prevent catalyst quenching.
  • Increasing reaction temperature (80–100°C) in toluene/DMF mixtures.
  • Monitoring reaction progress via TLC with iodine staining .

Q. How can computational methods resolve contradictions in predicted vs. experimental reactivity of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for key reactions (e.g., iodination or ring-opening). Compare with experimental kinetic data (e.g., Arrhenius plots). For discrepancies, re-evaluate solvent effects (PCM models) or non-covalent interactions (NCI analysis) .

Q. What are the challenges in achieving enantioselective synthesis of this compound derivatives?

  • Methodological Answer : The planar pyridine ring limits chiral centers. To induce asymmetry:

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) during oxetane installation.
  • Explore enzymatic resolution with lipases (e.g., CAL-B) to separate enantiomers.
  • Validate enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or 19F^{19}\text{F}-NMR with chiral shift reagents .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the hydrolytic stability of the oxetane ring in this compound?

  • Methodological Answer : Design a controlled study varying temperature, pH, and solvent polarity. Use 1H^{1}\text{H}-NMR to quantify ring-opening products (e.g., diols). For acidic conditions (pH < 2), pseudo-first-order kinetics can model degradation rates. Reconcile contradictions by standardizing experimental protocols (e.g., buffer ionic strength) .

Q. What analytical approaches differentiate between radical vs. polar mechanisms in iodine-mediated reactions involving this compound?

  • Methodological Answer :

  • Radical Traps : Add TEMPO or BHT to reaction mixtures; suppression of product formation indicates radical pathways.
  • Isotope Effects : Compare kH/kDk_{\text{H}}/k_{\text{D}} using deuterated solvents. A primary kinetic isotope effect (>2) supports radical intermediates.
  • Cyclic Voltammetry : Measure redox potentials to identify iodine’s oxidation state during reaction .

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